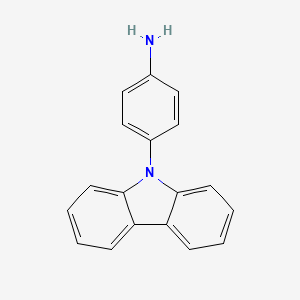

4-(9H-Carbazol-9-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-carbazol-9-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVUXRBOPYDIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347398 | |

| Record name | 4-(9H-Carbazol-9-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52708-37-9 | |

| Record name | N-(4-Aminophenyl)carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52708-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(9H-Carbazol-9-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(9H-Carbazol-9-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-(9H-Carbazol-9-yl)aniline

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(9H-Carbazol-9-yl)aniline

Introduction

This compound, also known as 9-(4-aminophenyl)carbazole, is a pivotal organic compound that stands at the intersection of materials science and pharmaceutical research. Its molecular architecture, featuring a rigid, electron-rich carbazole moiety linked to a versatile aniline group, imparts exceptional electronic and photophysical properties. These characteristics make it a highly sought-after intermediate in the development of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent dyes.[1][2] The aniline portion also provides a reactive handle for further chemical elaboration, positioning it as a valuable building block in the synthesis of complex molecules for drug discovery.[1][3]

This guide provides a comprehensive overview of the , designed for researchers and professionals in chemistry and drug development. We will delve into field-proven synthetic protocols, explain the rationale behind methodological choices, and detail the analytical techniques required to verify the compound's identity and purity.

Part 1: Synthesis Methodologies

The formation of the C-N bond between the carbazole nitrogen and the phenyl ring of aniline is the central challenge in synthesizing this molecule. While classical methods exist, modern cross-coupling reactions offer superior efficiency, substrate scope, and functional group tolerance. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Preferred Method: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for forming aryl C-N bonds.[4] Its high efficiency and mild reaction conditions make it the preferred route for synthesizing this compound. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[5][6]

Reaction Scheme: Carbazole is coupled with an aryl halide (e.g., 4-iodoaniline) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: General reaction scheme for Buchwald-Hartwig synthesis.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (like XPhos, SPhos, or BINAP) is critical.[7] The bulky ligand facilitates the reductive elimination step—the final, product-forming step of the catalytic cycle—and prevents the formation of inactive catalyst species.[4][5]

-

Base: A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is required. Its primary role is to deprotonate the carbazole N-H, making the nitrogen nucleophilic enough to attack the palladium center.

-

Solvent & Atmosphere: Anhydrous, deoxygenated solvents like toluene or dioxane are used to prevent the deactivation of the palladium catalyst. The reaction must be run under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]

This protocol is a representative procedure adapted from established methodologies for N-arylation of carbazoles.[6][7][8]

Materials & Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer and hotplate

-

Condenser

-

Inert atmosphere line (Nitrogen or Argon)

-

Carbazole (1.0 equiv.)

-

4-Iodoaniline (1.1 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.08 equiv.)

-

Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)

-

Anhydrous Toluene

Procedure:

-

Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen.

-

Charging the Flask: To the reaction flask, add carbazole, 4-iodoaniline, cesium carbonate, XPhos, and Pd₂(dba)₃.

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, degassed toluene via cannula or syringe.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Caption: Step-by-step workflow for the synthesis of this compound.

Alternative Method: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[9] While effective, it typically requires harsher conditions than the Buchwald-Hartwig reaction, including higher temperatures and polar aprotic solvents.[9][10] Modern advancements have introduced ligand-accelerated systems that can proceed under milder conditions.[11][12]

Reaction Scheme: Carbazole is coupled with 4-iodoaniline using a copper catalyst.

General Protocol Considerations:

-

Catalyst: Copper(I) salts like CuI are most common. Often, "activated" copper powder was used in traditional methods.[9]

-

Ligand: The addition of ligands like 1,10-phenanthroline or various amino acids can accelerate the reaction and allow for lower temperatures.[13]

-

Base: A strong base like potassium carbonate (K₂CO₃) is typically used.

-

Solvent: High-boiling polar solvents like N,N-dimethylformamide (DMF) or nitrobenzene are often required.[9]

-

Temperature: Temperatures often exceed 150-200 °C, especially in the absence of an accelerating ligand.[9]

Comparison of Synthetic Routes

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu powder) |

| Ligand | Bulky Phosphines (e.g., XPhos, BINAP)[4][7] | Diamines, Amino Acids (optional but beneficial)[13] |

| Base | Strong, non-nucleophilic (e.g., Cs₂CO₃, NaOtBu) | Moderate to strong (e.g., K₂CO₃, K₃PO₄) |

| Temperature | Mild to moderate (80-120 °C) | High (often >150 °C without ligands)[9] |

| Pros | High yields, excellent functional group tolerance, mild conditions | Lower catalyst cost, effective for specific substrates |

| Cons | Higher catalyst cost, sensitivity to air/moisture | Harsh conditions, often lower yields, substrate limitations |

Part 2: Characterization

Once synthesized, the identity, structure, and purity of this compound must be rigorously confirmed using a suite of analytical techniques.

Physical Properties

-

Appearance: Typically a white to off-white or light green crystalline powder.[1]

-

Melting Point: The reported melting point is in the range of 94-98 °C.[1]

-

Solubility: Soluble in common organic solvents like ethyl acetate, dichloromethane, and THF.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound.

| Technique | Expected Result |

| Molecular Formula | C₁₈H₁₄N₂[14] |

| Molecular Weight | 258.32 g/mol [1] |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺) peak at m/z = 258.12[14] |

| ¹H NMR | Complex aromatic signals between ~6.8-8.2 ppm. A broad singlet for the -NH₂ protons (~3.5-5.0 ppm, solvent dependent). |

| ¹³C NMR | Approximately 10 distinct signals in the aromatic region (~109-150 ppm).[14][15] |

| FT-IR (KBr, cm⁻¹) | ~3400-3500 (N-H stretch, amine), ~3050 (Aromatic C-H stretch), ~1600-1620 (N-H bend and C=C stretch), ~1200-1300 (C-N stretch). |

| Elemental Analysis | Calculated: C, 83.69%; H, 5.46%; N, 10.84%. |

Detailed Spectroscopic Interpretation:

-

¹H NMR Spectroscopy: The spectrum will be dominated by signals in the aromatic region. The eight protons of the carbazole moiety and the four protons of the aniline ring will produce a series of doublets and triplets. The protons on the aniline ring will show an AA'BB' splitting pattern. The two protons of the primary amine (-NH₂) will typically appear as a broad singlet that is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: Due to the molecule's symmetry, fewer than 18 signals are expected. The carbon attached to the amine group will be shifted upfield compared to the other aromatic carbons, while the carbons of the carbazole ring fused to the nitrogen will be shifted downfield.[15]

-

FT-IR Spectroscopy: The most diagnostic peaks are the two characteristic N-H stretching bands for the primary amine in the 3400-3500 cm⁻¹ region.[16] The absence of a broad N-H stretch around 3300 cm⁻¹ (characteristic of the carbazole starting material) is a key indicator of successful N-arylation.

-

Mass Spectrometry: The primary confirmation of identity comes from the molecular ion peak. High-resolution mass spectrometry (HRMS) should yield a mass that matches the calculated exact mass of 258.1157 for C₁₈H₁₄N₂.[14]

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[14]

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion

This guide outlines a robust and reliable framework for the . The Buchwald-Hartwig amination stands out as the superior synthetic method, offering high yields under relatively mild conditions. Rigorous characterization using a combination of spectroscopic and analytical techniques is essential to confirm the structure and ensure the high purity required for its applications in organic electronics and drug development. By understanding the causality behind the experimental protocols, researchers can confidently and safely produce this valuable chemical intermediate for further innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. This compound | C18H14N2 | CID 621047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to the Photophysical Properties of 4-(9H-Carbazol-9-yl)aniline Derivatives

This guide provides a comprehensive exploration of the photophysical properties of 4-(9H-Carbazol-9-yl)aniline and its derivatives. Carbazole-based organic materials are a cornerstone in the field of organic electronics, prized for their unique electronic and photophysical characteristics.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the synthesis, characterization, and application of these versatile compounds.

Introduction: The Significance of Carbazole-Aniline Scaffolds

The carbazole moiety, a tricyclic aromatic heterocycle, serves as a potent electron-donating unit, contributing to excellent hole-transporting properties.[3][4] When coupled with an aniline group, which also possesses electron-donating characteristics, the resulting this compound framework forms a robust donor-acceptor (D-A) or donor-π-acceptor (D-π-A) system, depending on further substitutions. This architecture is fundamental to the design of materials for a range of optoelectronic applications, most notably Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[5][6] The versatility of this scaffold lies in the ease of functionalization at the nitrogen atom of the carbazole and various positions on both the carbazole and aniline rings, allowing for fine-tuning of its electronic and photophysical properties.[7][8]

The core structure of this compound facilitates efficient charge carrier mobility, a critical factor for the performance of high-efficiency OLEDs and solar cells.[3][5] These derivatives are frequently employed as hole-transporting materials (HTMs), host materials for phosphorescent emitters, and as building blocks for more complex functional molecules.[9][10] Understanding the intricate relationship between the molecular structure and the resulting photophysical properties is paramount for the rational design of next-generation organic electronic materials.

Synthesis and Molecular Design Principles

The synthesis of this compound derivatives typically involves well-established organic chemistry reactions. The core structure itself can be synthesized through methods like the Ullmann condensation or Buchwald-Hartwig amination, coupling carbazole with a protected p-phenylenediamine derivative.

Further functionalization allows for the strategic manipulation of the molecule's photophysical characteristics. For instance, introducing electron-withdrawing or electron-donating groups at specific positions can modulate the HOMO and LUMO energy levels, influencing the absorption and emission spectra, as well as the charge injection and transport properties.[7] A common synthetic strategy involves a multi-step process starting from carbazole, which can be brominated and subsequently coupled with other aromatic moieties.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 3. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, electrochemical, optical and biological properties of new carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. nbinno.com [nbinno.com]

solubility of 4-(9H-Carbazol-9-yl)aniline in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-(9H-Carbazol-9-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in the fields of organic electronics and materials science. Recognizing the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the underlying physicochemical principles that govern its solubility. We present a detailed theoretical framework based on the molecule's structure, polarity, and hydrogen bonding capabilities, supplemented by qualitative data and insights from analogous compounds. Furthermore, we provide a robust, step-by-step experimental protocol for the definitive determination of thermodynamic solubility via the shake-flask method. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools required to effectively utilize this compound in various solvent systems.

Introduction: The Significance of this compound

This compound, also known as 9-(4-Aminophenyl)carbazole, is a versatile organic compound of significant interest.[1][2] Its molecular architecture, which fuses a rigid, electron-rich carbazole moiety with a functional aniline group, imparts valuable electronic and photophysical properties. These characteristics make it an excellent candidate for applications in high-performance materials, including:

-

Organic Electronics: As a hole-transporting material and building block in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

-

Fluorescent Dyes & Pigments: Serving as a core component in the synthesis of stable and vibrant colorants.[1]

-

Polymer Chemistry: Incorporation into advanced polymers to enhance thermal stability and electrical conductivity.[3]

For professionals in materials science and drug development, a thorough understanding of a compound's solubility is paramount. Solubility dictates the choice of solvents for synthesis, purification (e.g., crystallization), formulation, and device fabrication. Poor solubility can create significant hurdles in process development, limiting reaction efficiency, complicating purification, and hindering the preparation of uniform thin films or stable drug formulations. This guide addresses this critical need by providing a deep dive into the solubility profile of this compound.

Molecular Profile and Theoretical Solubility Predictions

The solubility of a solute in a given solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces between solute and solvent molecules.[4] The structure of this compound offers distinct regions that influence its interactions.

Molecular Structure: C₁₈H₁₄N₂[5] Molecular Weight: 258.32 g/mol [6] Melting Point: 96 °C[7]

The molecule can be deconstructed into two key components:

-

The Carbazole Core: This large, tricyclic aromatic system is inherently nonpolar and rigid. It contributes to strong van der Waals forces and potential π-π stacking interactions. The parent compound, 9H-carbazole, is known to have low solubility in water but higher solubility in non-polar organic solvents like toluene and benzene.[4][8]

-

The Aniline Moiety: The aminophenyl group (-C₆H₄-NH₂) introduces polarity and hydrogen bonding capabilities. The primary amine (-NH₂) contains two N-H bonds, making it a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.[5]

Predicted Solubility Behavior:

-

Nonpolar Solvents (e.g., Toluene, Xylene, Hexane): The large, nonpolar surface area of the carbazole core is the dominant feature. Therefore, the compound is expected to exhibit good solubility in aromatic and other nonpolar solvents, driven by favorable van der Waals interactions. This is supported by vendor data listing the compound as "soluble in Toluene".[6][7]

-

Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetone): These solvents possess a dipole moment but do not have hydrogen bond-donating capabilities. The polarity of the aniline group should allow for favorable dipole-dipole interactions, leading to moderate to good solubility. Solvents like DMF and DMSO are often effective at dissolving large, somewhat polar molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While the aniline group can engage in hydrogen bonding with these solvents, the large, hydrophobic carbazole core will likely limit overall solubility. Solubility is expected to be low in water but may be moderate in lower alcohols like ethanol, where the alkyl chain provides some nonpolar character. Studies on the related N-Ethylcarbazole show that its solubility in various alcohols increases with temperature.[9]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are generally excellent at dissolving a wide range of organic compounds. Good solubility is anticipated for this compound.

The interplay between these factors is visualized in the diagram below.

Caption: Solute-solvent interactions for this compound.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific, published quantitative solubility data (e.g., mg/mL or mol/L) for this compound. This represents a significant data gap for researchers. To facilitate the systematic collection of this crucial information, the following table is provided as a template for recording experimentally determined values.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Aromatic | Toluene | 25 | Record Data | Calculate | Reported as soluble |

| p-Xylene | 25 | Record Data | Calculate | Used in synthesis | |

| Ethers | Tetrahydrofuran (THF) | 25 | Record Data | Calculate | |

| Ketones | Acetone | 25 | Record Data | Calculate | |

| Amides | N,N-Dimethylformamide (DMF) | 25 | Record Data | Calculate | |

| Chlorinated | Dichloromethane (DCM) | 25 | Record Data | Calculate | |

| Chloroform | 25 | Record Data | Calculate | ||

| Alcohols | Ethanol | 25 | Record Data | Calculate | |

| Isopropanol | 25 | Record Data | Calculate | ||

| Aqueous | Water | 25 | Record Data | Calculate | Expected to be very low |

Experimental Protocol: Determination of Thermodynamic Solubility

To address the absence of public data, researchers must determine solubility experimentally. The "gold standard" for measuring the equilibrium (thermodynamic) solubility of a solid compound is the Shake-Flask Method . This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation. A starting point is ~10-20 mg of solid.

-

Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is highly recommended to perform a preliminary time-to-equilibrium study by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a stable plateau.

-

-

Phase Separation and Sampling:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with standards of known concentration is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

The workflow for this protocol is illustrated below.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 52708-37-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. covethouse.eu [covethouse.eu]

- 4. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C18H14N2 | CID 621047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 52708-37-9 [chemicalbook.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrochemical Properties of 4-(9H-Carbazol-9-yl)aniline by Cyclic Voltammetry

Foreword

For researchers and scientists in materials science and drug development, understanding the electronic properties of novel organic molecules is paramount. 4-(9H-Carbazol-9-yl)aniline (CPA), a molecule that synergizes the hole-transporting capabilities of carbazole with the electroactive nature of aniline, stands out as a compound of significant interest.[1] Its application in advanced materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is well-recognized.[1] This guide provides a comprehensive exploration of the electrochemical characteristics of CPA using cyclic voltammetry (CV), a powerful technique for probing redox behavior.[2] We will delve into the causality behind experimental choices, present a self-validating protocol, and interpret the resulting data to reveal the molecule's fundamental electronic properties.

The Molecule: this compound (CPA)

CPA is an aromatic amine comprised of a carbazole ring system linked via its nitrogen atom (position 9) to the nitrogen of a p-aminophenyl (aniline) group. This unique structure combines two distinct electroactive moieties. Carbazole and its derivatives are renowned for their excellent thermal stability, high hole mobility, and strong fluorescence, making them staples in optoelectronic device design.[2][3] The aniline fragment is also a classic electroactive group, capable of undergoing oxidation to form radical cations. The electronic communication between these two units dictates the overall electrochemical signature of CPA, influencing its charge transport properties and stability.

The Technique: Cyclic Voltammetry (CV)

Cyclic voltammetry is an indispensable electrochemical method for characterizing redox-active compounds.[2][4] The technique involves applying a linearly sweeping potential to a working electrode immersed in a solution of the analyte and measuring the resulting current.[4] After reaching a set potential, the sweep is reversed. This process generates a characteristic "duck-shaped" plot known as a cyclic voltammogram, which provides a wealth of information.[4]

Why CV is the technique of choice for CPA:

-

Thermodynamic Information: It allows for the determination of standard redox potentials, which are fundamental measures of how easily a molecule can be oxidized or reduced.

-

Kinetic Insights: The technique can reveal the kinetics of electron transfer and the stability of the oxidized or reduced species.[5]

-

Energy Level Estimation: For materials science, CV is a precise method for estimating the energy of the Highest Occupied Molecular Orbital (HOMO) from the onset oxidation potential.[2][6] This is critical for designing efficient charge-transporting layers in electronic devices.

A standard CV experiment utilizes a three-electrode system to ensure accurate potential control and current measurement.[4][7]

-

Working Electrode (WE): An inert surface (e.g., Glassy Carbon, Platinum) where the redox reaction of interest occurs.[7]

-

Reference Electrode (RE): Provides a stable potential against which the WE's potential is controlled (e.g., Ag/AgCl, Ag/Ag⁺).[4]

-

Counter Electrode (CE): Completes the electrical circuit by passing current with the WE, without influencing the electrochemical events at the WE.[4]

Expected Electrochemical Behavior of CPA

The CPA molecule possesses two primary redox-active centers: the nitrogen atom of the aniline moiety and the nitrogen atom of the carbazole moiety.

-

First Oxidation (Aniline Moiety): Aniline and its derivatives typically exhibit an oxidation potential around +0.8 to +0.9 V vs. NHE.[8] The carbazole moiety is generally more difficult to oxidize, with oxidation potentials often exceeding +1.0 V.[9] Therefore, it is hypothesized that the first electrochemical oxidation event observed in the cyclic voltammogram of CPA will correspond to the removal of an electron from the aniline nitrogen, forming a radical cation.

-

Second Oxidation (Carbazole Moiety): At more positive potentials, a second oxidation event may occur, corresponding to the removal of an electron from the carbazole nitrogen. The exact potential will be influenced by the electron-donating or -withdrawing nature of the already-oxidized aniline group attached to it.

-

Irreversibility and Follow-up Reactions: The stability of the generated radical cations is crucial. For many carbazole derivatives with unprotected 3- and 6-positions, the oxidized forms can undergo dimerization.[9] Similarly, aniline radical cations can be highly reactive and may lead to electropolymerization upon repeated cycling. Therefore, the electrochemical process may be quasi-reversible or irreversible, particularly at slower scan rates.

The diagram below illustrates the proposed initial oxidation step at the aniline nitrogen.

Caption: Proposed initial one-electron oxidation of CPA.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard (ferrocene) allows for the accurate referencing of potential values, ensuring reproducibility and comparability across different experimental setups.

Materials and Reagents

-

Analyte: this compound (CPA), ≥98% purity

-

Solvent: Acetonitrile (CH₃CN), anhydrous grade (≤50 ppm H₂O)

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade

-

Internal Standard: Ferrocene (Fc)

-

Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar)

-

Polishing Materials: 0.3 µm and 0.05 µm alumina slurry

Instrumentation

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode glass cell.

-

Working Electrode: 3 mm diameter Glassy Carbon (GC) disk electrode.

-

Reference Electrode: Non-aqueous Ag/Ag⁺ electrode (e.g., 10 mM AgNO₃ in 0.1 M TBAPF₆/CH₃CN).

-

Counter Electrode: Platinum wire or gauze.

Experimental Workflow

The following diagram outlines the comprehensive workflow for the electrochemical analysis.

Caption: Step-by-step workflow for CV analysis of CPA.

Step-by-Step Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode surface to a mirror finish using 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

-

Rinse thoroughly with deionized water, then with the solvent (acetonitrile). Sonicate briefly in acetonitrile to remove any adhered polishing particles.

-

Dry the electrode under a stream of inert gas.

-

Causality: A clean, smooth electrode surface is critical for reproducible results. Surface contaminants or roughness can lead to distorted voltammograms and non-representative kinetic data.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile. This is the "electrolyte solution."

-

Prepare a 1 mM solution of CPA in the electrolyte solution.

-

Causality: The supporting electrolyte is essential to minimize solution resistance (iR drop) and ensure that the analyte migrates to the electrode surface primarily through diffusion, not electrostatic attraction.[7] Anhydrous solvent is used to prevent reactions of the generated radical species with water.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with 3-5 mL of the CPA solution. Ensure the reference electrode tip is close to the working electrode.

-

Insert the gas dispersion tube and purge the solution with high-purity N₂ or Ar for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Causality: Dissolved oxygen is electrochemically active and its reduction can interfere with the measurement of the analyte.[10]

-

Perform a cyclic voltammetry scan. A typical starting potential range would be from 0 V to +1.4 V and back.

-

Set the initial scan rate to 100 mV/s.[10]

-

Record several cycles to check for stability or film formation on the electrode. The second and third scans should be nearly identical if no side reactions are occurring.[10]

-

Vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the redox process.

-

-

Internal Referencing:

-

After recording the voltammograms of CPA, add a small amount of ferrocene to the cell to achieve a concentration similar to the analyte.

-

Record the CV of the mixture. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will appear as a reversible wave.

-

Causality: The Fc/Fc⁺ couple has a well-defined, solvent-independent potential. Reporting all measured potentials relative to this internal standard corrects for any drift or variation in the reference electrode potential, making the data universally comparable.[11]

-

Data Interpretation and Results

The cyclic voltammogram of CPA is expected to show at least one prominent oxidation peak in the positive potential region.

| Parameter | Symbol | How to Determine | Significance | Hypothetical Value (vs Fc/Fc⁺) |

| Onset Oxidation Potential | E_ox_onset | The potential at which the oxidation current begins to rise from the baseline. | Used to estimate the HOMO energy level. Reflects the ease of removing an electron.[12] | +0.45 V |

| Anodic Peak Potential | E_pa | The potential at the peak of the oxidation wave. | Indicates the potential where the rate of oxidation is maximal. | +0.60 V |

| HOMO Energy Level | E_HOMO | E_HOMO = -[E_ox_onset (vs Fc/Fc⁺) + 4.8] eV | Correlates the electrochemical potential to the absolute vacuum energy scale. (Note: The value 4.8 eV is an empirical value for the energy of the Fc/Fc⁺ couple below the vacuum level). | -5.25 eV |

Note: The hypothetical values are representative estimates based on related structures and serve for illustrative purposes.

A plot of the peak current (i_p) versus the square root of the scan rate (ν¹/²) should be linear for a diffusion-controlled process, which is typical for soluble species.[3] Any deviation may suggest adsorption of the analyte or products onto the electrode surface.

Conclusion

The electrochemical analysis of this compound by cyclic voltammetry provides critical insights into its electronic structure and redox stability. The molecule is expected to undergo a primary oxidation on the aniline moiety, with a potential subsequent oxidation of the carbazole core at higher potentials. By employing the rigorous, self-validating protocol detailed in this guide, researchers can accurately determine key parameters such as the HOMO energy level, which is essential for the rational design and development of new organic electronic materials. The potential for follow-up reactions like dimerization or electropolymerization highlights the importance of multi-cycle and variable scan rate experiments for a complete characterization. This guide serves as a foundational blueprint for professionals aiming to unlock the full potential of this versatile carbazole derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. iieta.org [iieta.org]

- 4. ossila.com [ossila.com]

- 5. Novel carbazole-based ionic liquids and their charge-transfer kinetics pertaining to Marcus theory towards highly efficient redox active electrolytes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Structure of 4-(9H-Carbazol-9-yl)aniline

Abstract: 4-(9H-Carbazol-9-yl)aniline (4-CPA) is a pivotal molecule in the field of organic electronics, prized for its unique donor-acceptor architecture. This guide provides a comprehensive examination of its electronic structure, synthesizing insights from both experimental characterization and computational modeling. We delve into the photophysical and electrochemical properties that arise from its distinct molecular framework and detail the scientific methodologies used to probe these characteristics. This document is intended for researchers, chemists, and materials scientists engaged in the development of next-generation organic electronic devices.

Molecular Architecture and Significance

This compound is composed of two key aromatic moieties: a carbazole unit and an aniline unit, linked via a nitrogen-carbon bond.[1] The carbazole group is a well-known electron-donating and hole-transporting entity, while the aniline group also possesses electron-donating characteristics.[2][3] This molecular design establishes an electronic framework conducive to intramolecular charge transfer (ICT), a fundamental process for many optoelectronic applications.[4]

The molecule's utility is prominent in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), where it often serves as a hole-transporting material (HTM) or a versatile building block for more complex functional materials.[5][6] Its chemical structure facilitates efficient charge carrier mobility, which is essential for the performance and longevity of such devices.[2][5]

Caption: Molecular structure of this compound.

Experimental Determination of Electronic Properties

To understand the electronic behavior of 4-CPA, a combination of spectroscopic and electrochemical techniques is employed. These methods provide direct, measurable data on electron transitions and energy levels.

Photophysical Characterization

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are primary tools for investigating the electronic transitions within the molecule.

-

UV-Vis Spectroscopy: Measures the wavelengths of light absorbed by the molecule, corresponding to the energy required to promote an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The absorption spectrum of carbazole derivatives typically shows characteristic bands related to π-π* transitions.[7]

-

Photoluminescence (PL) Spectroscopy: Measures the emission of light from the molecule after it has been excited to a higher electronic state. The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the structural relaxation in the excited state.[8]

Table 1: Typical Photophysical Data for Carbazole-Aniline Systems

| Property | Typical Value Range | Information Gained |

|---|---|---|

| Absorption Max (λabs) | 320 - 340 nm | Energy of primary electronic transition |

| Emission Max (λem) | 390 - 420 nm | Energy of the emissive excited state |

| Stokes Shift | 70 - 90 nm | Degree of geometric relaxation post-excitation |

Electrochemical Characterization: Cyclic Voltammetry

Cyclic Voltammetry (CV) is an essential electrochemical technique used to determine the frontier molecular orbital (FMO) energy levels—specifically, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[9] These energy levels govern the charge injection and transport properties of the material.

The experiment involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current.[10] Oxidation and reduction events appear as peaks in the voltammogram, from which the HOMO and LUMO levels can be calculated relative to a known reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺).[11]

Protocol: Determining HOMO/LUMO via Cyclic Voltammetry [11][12]

-

Preparation: Prepare a ~1 mM solution of 4-CPA in an appropriate solvent (e.g., dichloromethane) containing 0.1 M of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆).[8]

-

Cell Assembly: Use a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[8][9]

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.[9]

-

Measurement: Scan the potential, first in the positive direction to measure the oxidation potential (Eox) and then in the negative direction for the reduction potential (Ered).

-

Calibration: After the measurement, add a small amount of ferrocene to the solution and record its voltammogram. The half-wave potential of the Fc/Fc⁺ couple is used as an internal reference.[11]

-

Calculation:

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

The electrochemical band gap is the difference between the LUMO and HOMO levels.

-

Caption: Workflow for experimental characterization of 4-CPA.

Computational Modeling of the Electronic Structure

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for elucidating the electronic structure and properties of molecules like 4-CPA.[3][13] These methods provide a theoretical counterpart to experimental data, offering deeper mechanistic insights.

DFT for Ground-State Properties

DFT calculations are used to determine the molecule's most stable three-dimensional geometry and the spatial distribution of its frontier molecular orbitals.[8][14]

-

Methodology: The process starts with geometry optimization to find the lowest energy conformation. A functional like B3LYP combined with a basis set such as 6-31G(d,p) is a common and reliable choice for organic molecules.[8][13] A frequency calculation is then performed to confirm the structure is a true energy minimum.[13]

-

Frontier Molecular Orbitals (FMOs): Analysis of the FMOs reveals the nature of the electronic structure. For 4-CPA, the HOMO is typically localized on the electron-rich carbazole and aniline moieties, while the LUMO is distributed more broadly across the molecule. This spatial separation of HOMO and LUMO is a hallmark of a molecule with intramolecular charge-transfer (ICT) characteristics.[4]

TD-DFT for Excited-State Properties

TD-DFT is employed to simulate the electronic absorption spectrum, providing theoretical values for excitation energies and oscillator strengths that can be directly compared with experimental UV-Vis data.[8][13] This comparison serves as a crucial validation step for the chosen computational method.[13]

Table 2: Comparison of Experimental and DFT-Calculated Properties

| Property | Experimental Method | Computational Method | Typical Value |

|---|---|---|---|

| HOMO Energy | Cyclic Voltammetry | DFT (e.g., B3LYP/6-31G(d)) | -5.3 to -5.6 eV |

| LUMO Energy | Cyclic Voltammetry | DFT (e.g., B3LYP/6-31G(d)) | -1.8 to -2.1 eV |

| Band Gap | CV or UV-Vis Edge | DFT (HOMO-LUMO Gap) | ~3.5 eV |

| Absorption λmax | UV-Vis Spectroscopy | TD-DFT | ~330 nm |

Caption: Energy level diagram for electronic transitions in 4-CPA.

Conclusion

The electronic structure of this compound is defined by its donor-acceptor character, arising from the carbazole and aniline functional groups. This architecture results in a HOMO localized on the electron-donating moieties and a distinct LUMO, facilitating efficient intramolecular charge transfer. Experimental techniques like cyclic voltammetry and UV-Vis spectroscopy provide robust data on its energy levels and electronic transitions. These findings are strongly supported by DFT and TD-DFT calculations, which offer a detailed theoretical model of its electronic behavior. This synergistic understanding of 4-CPA's electronic properties is fundamental to its continued application and innovation in the field of high-performance organic electronics.[5][6]

References

- 1. This compound | C18H14N2 | CID 621047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.igem.org [static.igem.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 4-(9H-Carbazol-9-yl)aniline as a Hole Transport Material in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Hole Transport Materials in Perovskite Solar Cell Performance

Perovskite solar cells (PSCs) have demonstrated remarkable progress in power conversion efficiencies (PCE), positioning them as a promising next-generation photovoltaic technology.[1][2] The operational principle of a PSC relies on the efficient generation of electron-hole pairs within the perovskite absorber layer upon illumination, followed by the selective extraction and transport of these charges to their respective electrodes.[2] The hole transport material (HTM) is a critical component that facilitates the extraction and transport of holes from the perovskite layer to the anode, while simultaneously blocking electrons.[3] An ideal HTM should possess several key characteristics:

-

High Hole Mobility: To efficiently transport charge carriers.[3][4]

-

Suitable Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTM must align appropriately with the valence band of the perovskite for efficient hole extraction.[4]

-

High Thermal and Photochemical Stability: To ensure long-term device stability.[3]

-

Good Film-Forming Properties: To create a uniform and pinhole-free layer.[3]

-

High Glass Transition Temperature (Tg): A Tg above 120°C is desirable for morphological stability under operational stress.[4]

While spiro-OMeTAD has been the benchmark HTM in high-efficiency PSCs, its high cost, complex synthesis, and the need for dopants that can compromise long-term stability have driven the search for alternative materials.[5]

4-(9H-Carbazol-9-yl)aniline: A Promising Alternative HTM

This compound, a carbazole derivative, has emerged as a compelling candidate for an HTM in PSCs.[6][7] Its molecular structure, featuring a carbazole moiety, provides excellent charge transport properties.[7] The aniline group offers a site for further chemical modifications, making it a versatile building block for designing novel functional materials.[8] This compound is recognized for its stability and solubility, which facilitates its incorporation into various device architectures.[7]

Key Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C18H14N2 | [9] |

| Molecular Weight | 258.32 g/mol | [7] |

| Appearance | White to orange to green crystalline powder | [7] |

| Purity | ≥98% | [7][8] |

Experimental Protocols: Fabrication of Perovskite Solar Cells using this compound

This section provides a detailed protocol for the fabrication of a standard n-i-p planar perovskite solar cell using this compound as the HTM.

Device Architecture and Workflow

The typical n-i-p architecture consists of the following layers: FTO-coated glass / compact TiO2 (c-TiO2) / mesoporous TiO2 (mp-TiO2) / Perovskite / HTM / Gold (Au).

Caption: Workflow for the fabrication of a perovskite solar cell.

Materials and Reagents

-

Substrates: Fluorine-doped tin oxide (FTO) coated glass

-

ETL Precursors: Titanium diisopropoxide bis(acetylacetonate) for c-TiO2, TiO2 paste for mp-TiO2

-

Perovskite Precursors: Methylammonium iodide (MAI), Lead iodide (PbI2) in DMF/DMSO solvent mixture

-

HTM Solution:

-

This compound

-

Chlorobenzene (solvent)

-

Additives (dopants):

-

bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)

-

4-tert-butylpyridine (tBP)

-

-

-

Metal Electrode: Gold (Au) pellets

Step-by-Step Fabrication Protocol

Step 1: Substrate Cleaning and ETL Deposition

-

Clean FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Deposit a compact TiO2 (c-TiO2) layer by spin-coating a precursor solution at 2000 rpm for 30s, followed by annealing at 500°C for 30 minutes.

-

Spin-coat a mesoporous TiO2 (mp-TiO2) layer using a diluted TiO2 paste at 4000 rpm for 20s, and anneal at 500°C for 30 minutes.

Step 2: Perovskite Layer Deposition

-

Prepare a 1.2 M perovskite precursor solution of MAPbI3 by dissolving MAI and PbI2 in a mixed solvent of DMF and DMSO (4:1 v/v).

-

In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the mp-TiO2 layer at 4000 rpm for 30s.

-

During the last 10s of spinning, dispense an anti-solvent (e.g., toluene) onto the substrate to induce rapid crystallization.

-

Anneal the perovskite film at 100°C for 10 minutes.

Step 3: HTM Layer Deposition

-

Prepare the HTM solution by dissolving 72.3 mg of this compound in 1 mL of chlorobenzene.

-

For doped HTLs, add 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile) and 28.8 µL of tBP. Doping is often necessary to improve conductivity and fill factor.[10][11]

-

Spin-coat the HTM solution onto the perovskite layer at 3000 rpm for 30s.

Step 4: Electrode Deposition

-

Define the active area of the device using a shadow mask.

-

Thermally evaporate an 80 nm thick gold (Au) electrode onto the HTM layer under high vacuum (<10^-6 Torr).

Device Characterization

-

Current Density-Voltage (J-V) Measurement: Performed under simulated AM 1.5G solar illumination (100 mW/cm²) to determine key performance metrics.

-

External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength.

-

Stability Testing: Devices are subjected to continuous illumination and/or stored in controlled environments to assess their operational lifetime.

Expected Performance and Data Analysis

The performance of PSCs utilizing this compound as the HTM can be competitive. The following table summarizes typical performance metrics that can be expected.

| Parameter | Symbol | Typical Value Range |

| Open-Circuit Voltage | Voc | 0.95 - 1.10 V |

| Short-Circuit Current Density | Jsc | 20 - 24 mA/cm² |

| Fill Factor | FF | 65 - 75% |

| Power Conversion Efficiency | PCE | 15 - 19% |

Note: These values can vary significantly based on the quality of the perovskite film, interfacial engineering, and the specific doping strategy for the HTM.

Causality and Insights: Why this compound Works

The effectiveness of this compound as an HTM is rooted in its fundamental electronic and structural properties.

Caption: Energy level alignment in a typical n-i-p perovskite solar cell.

The favorable alignment of the HOMO level of this compound with the valence band of the perovskite absorber facilitates efficient extraction of holes. The carbazole core is known for its good hole mobility, ensuring effective transport of these charges to the gold electrode. Furthermore, the material's ability to form a uniform film helps to prevent direct contact between the perovskite and the metal electrode, which would otherwise lead to shunting and reduced device performance.[3] The use of dopants like Li-TFSI and tBP is a common strategy to increase the conductivity of the HTL and improve the interfacial contact with the perovskite, thereby enhancing the fill factor and overall PCE.[10]

Troubleshooting and Best Practices

-

Low Voc: May indicate poor perovskite film quality or improper energy level alignment. Ensure high purity of precursors and optimize the ETL/perovskite interface.

-

Low Jsc: Often related to incomplete light absorption or poor charge extraction. Verify the thickness and quality of the perovskite layer.

-

Low FF: Can result from high series resistance or shunt resistance. Optimize the HTL thickness and doping concentration. Ensure good contact between all layers.

-

Hysteresis in J-V curves: A common issue in PSCs, often attributed to ion migration. Proper passivation of perovskite defects and optimization of interfaces can mitigate this effect.

Conclusion and Future Outlook

This compound presents a viable and cost-effective alternative to traditional HTMs in perovskite solar cells. Its favorable electronic properties and processability make it an attractive material for researchers aiming to develop high-performance and stable PSCs. Further research into novel doping strategies and chemical modifications of the this compound core could lead to even greater improvements in device efficiency and longevity, paving the way for the commercialization of perovskite photovoltaic technology.

References

- 1. research.chalmers.se [research.chalmers.se]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors [epubl.ktu.edu]

- 4. A review of hole-transport materials for perovskite solar cells - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C18H14N2 | CID 621047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Doping and alloying for improved perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 4-(9H-Carbazol-9-yl)aniline in Thermally Activated Delayed Fluorescence (TADF) Emitters

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

I. Introduction: The Dawn of the Third Generation of OLED Emitters

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their high contrast, vibrant colors, and flexibility. The efficiency of an OLED is fundamentally limited by the nature of the excitons—excited states formed by the recombination of electrons and holes. According to spin statistics, 25% of excitons are created in a fluorescent singlet state (S₁) and 75% in a non-emissive triplet state (T₁).[1] First-generation fluorescent OLEDs could only harvest the singlet excitons, limiting their theoretical maximum internal quantum efficiency (IQE) to 25%. Second-generation phosphorescent OLEDs (PHOLEDs) utilized heavy metal complexes to enable the harvesting of triplet excitons through a process called intersystem crossing (ISC), pushing the IQE to near 100%. However, these materials often rely on expensive and scarce noble metals like iridium and platinum.[2]

Thermally Activated Delayed Fluorescence (TADF) represents the third generation of OLED emitters, offering a pathway to achieve 100% IQE using purely organic molecules.[3][4] This is accomplished through an efficient up-conversion of triplet excitons to singlet excitons via Reverse Intersystem Crossing (RISC), a process that is thermally activated. The key to efficient TADF is a molecular design that results in a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), typically less than 0.2 eV.[5] This small energy gap allows thermal energy at room temperature to promote the transition from the T₁ state back to the S₁ state, from which the exciton can then radiatively decay, producing delayed fluorescence.

Caption: The Jablonski diagram illustrating the TADF mechanism.

II. 4-(9H-Carbazol-9-yl)aniline: A Cornerstone Donor Moiety for TADF

The most successful strategy for designing TADF molecules involves a donor-acceptor (D-A) architecture. In this design, the highest occupied molecular orbital (HOMO) is localized on the electron-donating moiety, while the lowest unoccupied molecular orbital (LUMO) is localized on the electron-accepting moiety.[4] This spatial separation of the frontier molecular orbitals is crucial for minimizing the ΔEST.[1][6]

This compound has emerged as a critical building block in this field, serving as a potent electron donor.

A. Core Attributes and Advantages:

-

Strong Electron-Donating Nature: The carbazole unit is a well-known electron-rich aromatic system, and the aniline group further enhances its electron-donating capability. This leads to a high HOMO energy level, which is desirable for efficient hole injection and transport.[5][7]

-

High Thermal Stability: Carbazole-based materials are renowned for their high thermal and morphological stability, a critical requirement for ensuring the long operational lifetime of OLED devices.[5][7]

-

Facilitates Spatial HOMO/LUMO Separation: When connected to an electron-acceptor unit, the bulky and rigid nature of the carbazole moiety often leads to a significant dihedral angle (twist) between the donor and acceptor planes. This twisted intramolecular charge transfer (TICT) geometry is highly effective at separating the HOMO and LUMO, thereby minimizing the ΔEST.[8]

-

Versatile Reactive Site: The aniline group's primary amine (-NH₂) provides a convenient and versatile point for chemical modification, allowing for the straightforward synthesis of a wide range of D-A type TADF emitters through reactions like Buchwald-Hartwig or Suzuki coupling.[9][10]

Caption: Donor-Acceptor (D-A) structure for achieving a small ΔEST.

III. Experimental Protocols: Synthesis and Characterization

This section provides a set of standardized protocols for the synthesis, characterization, and device fabrication of a representative TADF emitter using this compound.

Protocol 1: Synthesis of a D-A TADF Emitter via Buchwald-Hartwig Amination

This protocol describes the synthesis of a generic TADF emitter by coupling this compound (the donor) with an aromatic halide acceptor.

Objective: To synthesize a TADF molecule with a direct bond between the nitrogen of the aniline group and the electron-accepting core.

Materials:

-

This compound (1.0 eq)[9]

-

Aryl Halide Acceptor (e.g., 2,4-dichloro-6-phenyl-1,3,5-triazine) (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Xantphos (0.1 eq)

-

Sodium tert-butoxide (NaOtBu) (3.0 eq)

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound, the aryl halide acceptor, and sodium tert-butoxide.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and Xantphos ligand, followed by anhydrous toluene.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with brine (saturated NaCl solution). Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/DCM gradient.

-

Final Product: Collect the pure fractions and remove the solvent to yield the final product. Characterize the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photophysical Characterization

Objective: To determine the key optical properties of the synthesized TADF emitter, including its potential for TADF.

A. UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

-

Prepare dilute solutions of the compound in a suitable solvent (e.g., toluene, ~10⁻⁵ M).

-

Record the UV-Vis absorption spectrum to determine the absorption maxima (λabs).

-

Record the PL emission spectrum by exciting at a wavelength corresponding to a major absorption peak. This gives the prompt fluorescence spectrum.

-

To measure the low-temperature phosphorescence spectrum, place the sample in a quartz tube, immerse it in liquid nitrogen (77 K), and record the emission spectrum after a delay time (e.g., >1 ms) to isolate the phosphorescence. The highest energy peak of this spectrum is used to determine the triplet energy (ET).

-

The singlet energy (S₁) is estimated from the onset (highest energy edge) of the prompt fluorescence spectrum.

-

Calculate ΔEST: ΔEST = E(S₁) - E(T₁). An efficient TADF emitter should have a ΔEST < 0.2 eV.[6]

B. Photoluminescence Quantum Yield (PLQY):

-

Measure the absolute PLQY using an integrating sphere.

-

The sample (in solution or as a thin film) is placed inside the sphere and excited. The sphere collects all emitted and scattered light.

-

By comparing the integrated emission with and without the sample in the excitation beam path, the PLQY (ΦPL) can be calculated accurately.

C. Time-Resolved Photoluminescence (TRPL):

-

Use a time-correlated single-photon counting (TCSPC) system with a pulsed laser or LED for excitation.

-

Measure the fluorescence decay profile of the sample in an oxygen-free environment (degassed solution or under vacuum).

-

The decay curve of a TADF emitter will typically show a bi-exponential decay: a fast component corresponding to prompt fluorescence (τp) and a much slower component corresponding to delayed fluorescence (τd).[3]

-

Fit the decay curve to a multi-exponential function to extract the lifetimes of the prompt and delayed components. The presence of a significant delayed component is a hallmark of TADF.

Caption: Workflow from synthesis to device testing.

Protocol 3: OLED Device Fabrication

Objective: To evaluate the electroluminescence performance of the synthesized TADF emitter.

Device Structure (Solution-Processed Example): ITO / PEDOT:PSS / Host:Emitter (x wt%) / TPBi / LiF / Al

-

ITO: Indium Tin Oxide (Anode)

-

PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (Hole Injection Layer, HIL)

-

Emissive Layer (EML): A host material (e.g., PVK:OXD-7 blend) doped with the synthesized TADF emitter (e.g., 1-10 wt%).[11]

-

TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (Electron Transport Layer, ETL)

-

LiF: Lithium Fluoride (Electron Injection Layer, EIL)

-

Al: Aluminum (Cathode)

Fabrication Procedure:

-

Substrate Cleaning: Thoroughly clean pre-patterned ITO glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before use to improve the work function.

-

HIL Deposition: Spin-coat a thin layer (~40 nm) of PEDOT:PSS onto the ITO substrate and anneal on a hotplate.[11]

-

EML Deposition: Prepare a solution of the host material and the TADF emitter in a suitable solvent (e.g., chlorobenzene). Spin-coat this solution on top of the HIL layer to form the emissive layer (~70 nm). Anneal to remove residual solvent. Causality: The doping concentration is critical; too low, and the brightness suffers; too high, and aggregation-caused quenching can reduce efficiency.[11]

-

ETL, EIL, and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the TPBi (~45 nm), LiF (~0.5 nm), and Al (~120 nm) layers without breaking the vacuum.

-

Encapsulation: Encapsulate the finished device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from oxygen and moisture.

IV. Data Presentation and Interpretation

The performance of newly synthesized TADF emitters should be systematically evaluated and tabulated for comparison.

Table 1: Representative Photophysical and Electrochemical Data

| Compound ID | λabs (nm) | λem (nm) | ΦPL (%) | τp / τd (ns / µs) | ΔEST (eV) | HOMO/LUMO (eV) |

| CzAn-TRZ | 365 | 485 (Blue-Green) | 88 | 35 / 4.8 | 0.11 | -5.6 / -2.9 |

| CzAn-SO2 | 372 | 510 (Green) | 92 | 41 / 6.2 | 0.08 | -5.7 / -3.0 |

| CzAn-CN | 360 | 470 (Sky-Blue) | 81 | 31 / 3.5 | 0.15 | -5.5 / -2.8 |

Note: Data is representative and for illustrative purposes. CzAn = this compound core; TRZ = Triazine acceptor; SO2 = Sulfone acceptor; CN = Cyanophenyl acceptor.

Table 2: Representative OLED Device Performance

| Emitter | Doping Conc. (wt%) | Turn-on Voltage (V) | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) |

| CzAn-TRZ | 8 | 3.1 | 19.5 | >15,000 | (0.24, 0.48) |

| CzAn-SO2 | 6 | 2.9 | 22.1 | >20,000 | (0.33, 0.59) |

| CzAn-CN | 10 | 3.4 | 18.2 | >12,000 | (0.18, 0.35) |

EQE = External Quantum Efficiency; CIE = Commission Internationale de l'Éclairage color coordinates.

V. Conclusion and Outlook

This compound is a powerful and versatile donor unit for the design of high-efficiency TADF emitters. Its inherent electronic properties, thermal stability, and synthetic accessibility make it an ideal platform for developing next-generation materials for OLEDs. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and implementation of these materials. Future research will likely focus on fine-tuning the donor-acceptor interactions, introducing steric bulk to optimize molecular conformation, and developing novel acceptor units to access a wider range of emission colors, particularly stable and efficient deep-blue emitters, which remain a significant challenge in the field.[12]

VI. References

-

Wex, B., & Kaafarani, B. R. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C, 5(34), 8622-8653. --INVALID-LINK--

-

Wex, B., & Kaafarani, B. R. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. 13

-

Wex, B., & Kaafarani, B. R. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Semantic Scholar. --INVALID-LINK--

-

Wex, B., & Kaafarani, B. R. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. AUB ScholarWorks. --INVALID-LINK--

-

(2025). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. RSC Publishing. --INVALID-LINK--

-

Griskeviciene, J., et al. (2020). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. PMC - NIH. --INVALID-LINK--

-

Barbosa de Brito, E., et al. (2020). Synthetic route for the TADF polymers based on carbazol and tetraphenyl silane. ResearchGate. --INVALID-LINK--

-

Dias, F. B., et al. (2019). Construction and performance of OLED devices prepared from liquid-crystalline TADF materials. SciSpace. --INVALID-LINK--

-

Lee, J., et al. (2021). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. --INVALID-LINK--

-

(2025). Synthesis of 9-(4-fluorophenyl)-9H-carbazole Derivatives for Thermally Activated Delayed Fluorescence (TADF) Applications. Benchchem. --INVALID-LINK--

-

Kumar, M., et al. (2023). Solution-processable bipolar carbazole–benzophenone derivatives as host materials for high-efficiency green TADF organic LEDs. KTU ePubl. --INVALID-LINK--

-

(2025). This compound: A Key OLED Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--

-

Dong, Y., et al. (2015). Novel Carbazol-Pyridine-Carbonitrile Derivative as Excellent Blue Thermally Activated Delayed Fluorescence Emitter for Highly Efficient Organic Light-Emitting Devices. ResearchGate. --INVALID-LINK--

-

(2024). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Matilda. --INVALID-LINK--

-

Zhang, X., et al. (2024). Efficient thermally activated delayed fluorescence carbazole derivatives with a cofacial acceptor/donor/acceptor chromophore. ResearchGate. --INVALID-LINK--

-

Swyamprabha, M., et al. (2020). Novel carbazole host materials for solution processed TADF Organic Light Emitting Diodes. ResearchGate. --INVALID-LINK--

-

Hatakeyama, T., et al. (2024). Donor-only substituted benzene achieves thermally activated delayed fluorescence. PMC. --INVALID-LINK--

-

Su, S.-J., et al. (2015). A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence. Journal of Materials Chemistry C. --INVALID-LINK--

-

Lin, C.-H., et al. (2016). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. PMC - NIH. --INVALID-LINK--

-

Zhang, X., et al. (2019). A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C. --INVALID-LINK--

-

Matulaitis, T., et al. (2022). Organic thermally activated delayed fluorescence material with strained benzoguanidine donor. Beilstein Journals. --INVALID-LINK--

-

Kim, Y., et al. (2020). Study of Methyl-Carbazole Derivatives for Thermally Activated Delayed Fluorescence Emitters. ResearchGate. --INVALID-LINK--

References

- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]